4-(dipropylsulfamoyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-(dipropylsulfamoyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with dipropylsulfamoyl and ethylsulfanyl-thiadiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dipropylsulfamoyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of thiosemicarbazide with appropriate reagents. The ethylsulfanyl group is then introduced via nucleophilic substitution reactions. The final step involves the coupling of the thiadiazole derivative with 4-(dipropylsulfamoyl)benzoic acid under suitable conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-(dipropylsulfamoyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving thiadiazole derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(dipropylsulfamoyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The ethylsulfanyl-thiadiazole moiety could play a crucial role in binding to the target site, while the dipropylsulfamoyl group may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl hydrosulfide
- (5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)methylsulfanyl-dimethoxy-sulfanylidene-phosphorane
Uniqueness
4-(dipropylsulfamoyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the combination of its benzamide core with the dipropylsulfamoyl and ethylsulfanyl-thiadiazole groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S3/c1-4-11-21(12-5-2)27(23,24)14-9-7-13(8-10-14)15(22)18-16-19-20-17(26-16)25-6-3/h7-10H,4-6,11-12H2,1-3H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTOMXPEBOFZHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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